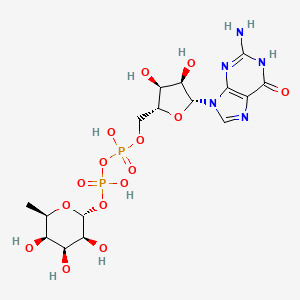
GDP-6-deoxy-alpha-D-talose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GDP-6-deoxy-alpha-D-talose is a nucleotide sugar involved in the biosynthesis of polysaccharides in certain bacteria. This compound is a derivative of guanosine diphosphate and 6-deoxy-alpha-D-talose, a rare sugar. It plays a crucial role in the formation of specific polysaccharide antigens in bacterial cell walls, contributing to the virulence and pathogenicity of these microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GDP-6-deoxy-alpha-D-talose typically involves the conversion of GDP-D-mannose. The process begins with the action of GDP-mannose-4,6-dehydratase, which converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. This intermediate is then reduced to this compound by the enzyme GDP-6-deoxy-D-talose synthetase .
Industrial Production Methods
Industrial production of this compound is achieved through the overexpression of the relevant enzymes in bacterial systems such as Escherichia coli. The recombinant bacteria are cultured, and the enzymes are harvested and purified. The enzymes are then used to catalyze the conversion of GDP-D-mannose to this compound in vitro .
Analyse Des Réactions Chimiques
Types of Reactions
GDP-6-deoxy-alpha-D-talose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by GDP-6-deoxy-D-talose 4-dehydrogenase, which converts it to GDP-4-dehydro-6-deoxy-D-mannose .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include NAD(P)+ for oxidation reactions and specific enzymes such as GDP-mannose-4,6-dehydratase and GDP-6-deoxy-D-talose synthetase for its synthesis .
Major Products
The major products formed from the reactions of this compound include GDP-4-dehydro-6-deoxy-D-mannose and other GDP-deoxyhexoses, which are intermediates in the biosynthesis of bacterial polysaccharides .
Applications De Recherche Scientifique
GDP-6-deoxy-alpha-D-talose has several scientific research applications:
Mécanisme D'action
GDP-6-deoxy-alpha-D-talose exerts its effects through its role as a substrate in the biosynthesis of bacterial polysaccharides. The compound is incorporated into the growing polysaccharide chain by specific glycosyltransferases. These enzymes catalyze the transfer of this compound to an acceptor molecule, forming glycosidic bonds and contributing to the structure and function of bacterial cell walls .
Comparaison Avec Des Composés Similaires
Similar Compounds
- GDP-D-rhamnose
- GDP-L-fucose
- GDP-4-keto-6-deoxy-D-mannose
Uniqueness
GDP-6-deoxy-alpha-D-talose is unique due to its specific role in the biosynthesis of polysaccharide antigens in certain bacteria. Unlike other similar compounds, it is specifically involved in the formation of 6-deoxyhexose-containing polysaccharides, which are critical for the virulence of some bacterial pathogens .
Propriétés
Formule moléculaire |
C16H25N5O15P2 |
|---|---|
Poids moléculaire |
589.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5-,7+,8-,9+,10-,11+,14-,15-/m1/s1 |
Clé InChI |
LQEBEXMHBLQMDB-UUZHTGJLSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
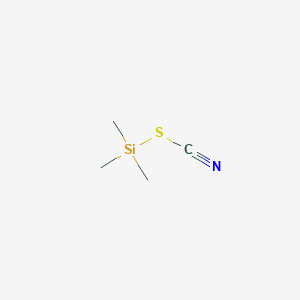
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
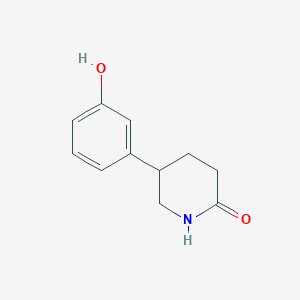
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
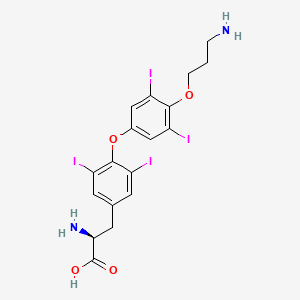
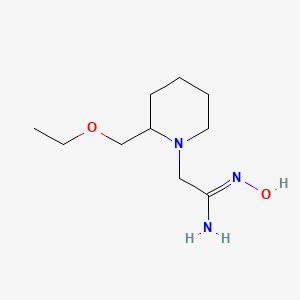
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
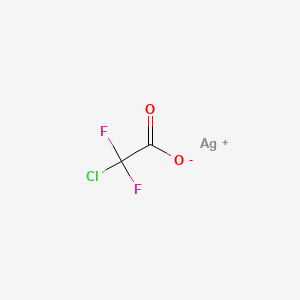
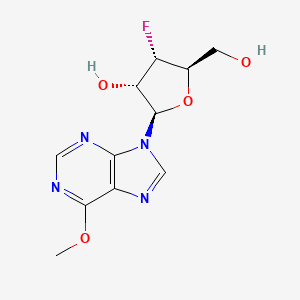
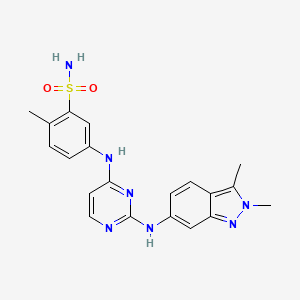
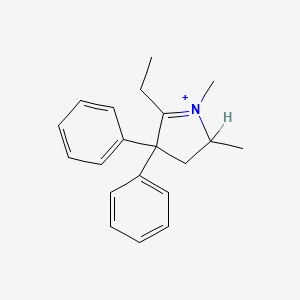
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
